molecular formula C25H28N2O5 B12207552 (7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12207552
M. Wt: 436.5 g/mol
InChI Key: VAODIMMGJGRBND-HMAPJEAMSA-N
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Description

This compound is a fused heterocyclic molecule featuring a furo[3,2-g][1,3]benzoxazin-6(7H)-one core substituted with a 2-methoxybenzylidene group at position 7 (Z-configuration), a methyl group at position 9, and a morpholine-containing ethyl chain at position 3 (Figure 1). Its structural complexity arises from the interplay of fused oxygen- and nitrogen-containing rings, which are critical for its physicochemical and pharmacological properties. The morpholine moiety enhances solubility and bioavailability, while the methoxybenzylidene group may influence stereoelectronic interactions with biological targets .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(7Z)-7-[(2-methoxyphenyl)methylidene]-9-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H28N2O5/c1-17-24-19(15-27(16-31-24)8-7-26-9-11-30-12-10-26)13-20-23(28)22(32-25(17)20)14-18-5-3-4-6-21(18)29-2/h3-6,13-14H,7-12,15-16H2,1-2H3/b22-14-

InChI Key

VAODIMMGJGRBND-HMAPJEAMSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4OC)/C3=O)CN(CO2)CCN5CCOCC5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4OC)C3=O)CN(CO2)CCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzoxazinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the furo group: This step involves the formation of the furo ring through a cyclization reaction.

    Attachment of the methoxybenzylidene group: This is typically done through a condensation reaction.

    Introduction of the morpholin-4-yl group: This step involves the substitution reaction to introduce the morpholin-4-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholin-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Tables

Table 1: Structural Comparison of Furo-Benzoxazinone Analogues

Feature Target Compound Pyridinylmethyl Analogue Furochromenone Derivative
Core Structure Furobenzoxazinone Furobenzoxazinone Furochromenone
Key Substituent Morpholinylethyl Pyridinylmethyl Methoxy-hydroxy
Molecular Weight (g/mol) 455.5 437.4 258.2
Solubility in Water Moderate-High Low Low

Table 2: Spectroscopic Signatures

Compound IR Peaks (cm⁻¹) 1H-NMR (δ, ppm)
Target Compound 1740 (C=O), 1155 (SO₂) 3.88 (OCH₃), 2.5–3.5 (morpholine)
Pyridinylmethyl Analogue 1740 (C=O) 4.3 (CH₂-pyridine), 8.0–8.3 (pyridine H)
Benzodithiazine Derivative 3360 (N-NH₂), 1740 (C=O) 3.30 (N-CH₃), 8.09 (H-5)

Biological Activity

(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H28N2O5C_{25}H_{28}N_{2}O_{5} and a molecular weight of 436.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H28N2O5
Molecular Weight436.5 g/mol
IUPAC Name(7Z)-7-[(2-methoxyphenyl)methylidene]-9-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
InChIInChI=1S/C25H28N2O5/c1-17...
InChI KeyVAODIMMGJGRBND-HMAPJEAMSA-N

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzoxazinone Core : Achieved through cyclization reactions.
  • Introduction of the Furo Group : Cyclization to form the furo ring.
  • Attachment of the Methoxybenzylidene Group : Via condensation reactions.
  • Introduction of the Morpholin-4-yl Group : Substitution reactions to incorporate the morpholine moiety.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against various cancer cell lines such as A-549 and HCT-116, comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Some derivatives demonstrated moderate activity compared to ascorbic acid at concentrations around 100 μg/mL .

The biological effects are primarily attributed to the compound's ability to interact with specific molecular targets including enzymes and receptors involved in cellular signaling pathways. This interaction can modulate activity and influence physiological responses.

Case Studies

  • Study on Antiproliferative Effects : A study tested several derivatives for their antiproliferative effects against A-549 and MCF7 cell lines. It was found that certain derivatives had IC50 values significantly lower than those of standard treatments .
    Compound IDCell LineIC50 (μmol/mL)
    10aA-5490.02
    11cHCT-1160.04
    DoxorubicinA-5490.04
  • Radical Scavenging Activity : The DPPH assay results showed that some derivatives could effectively scavenge free radicals, indicating potential for use in formulations aimed at oxidative stress-related conditions .

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